molecular formula C20H12N10 B11775635 4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile

4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile

Cat. No.: B11775635
M. Wt: 392.4 g/mol
InChI Key: FXHAGQVTLDOSOE-UHFFFAOYSA-N
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Description

4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile is a complex organic compound that features multiple heterocyclic rings, including pyridine and triazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile is unique due to its specific arrangement of heterocyclic rings and the presence of the picolinonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

The compound 4-(3-(4-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-1,2,4-triazol-5-yl)picolinonitrile is a derivative of triazole and pyridine, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antitumor, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H9N5\text{C}_{12}\text{H}_{9}\text{N}_{5}

This molecular formula indicates a complex arrangement that contributes to its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to the one have demonstrated significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

A study evaluated various triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Mycobacterium luteum . This suggests that the compound may possess similar or enhanced efficacy due to its intricate structure.

Pathogen MIC (µg/mL)
Candida tenuis0.9
Mycobacterium luteum3.9
Staphylococcus aureusNot specified

Antitumor Activity

Triazole derivatives are also recognized for their antitumor activities. The compound in focus has been assessed for its effects on various cancer cell lines.

Case Study: Cell Viability Assay

In vitro studies using triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines showed that certain triazole derivatives had IC50 values indicating significant cytotoxicity. For example, one derivative exhibited an IC50 value of 39.2 ± 1.7 μM against the MDA-MB-231 cell line . This highlights the potential of the compound to inhibit cancer cell proliferation effectively.

Cell Line IC50 (µM)
MDA-MB-23139.2 ± 1.7
U-87Not specified

Antioxidant Activity

The antioxidant properties of triazole derivatives have been explored through various assays. Compounds with similar structures have shown considerable capacity to scavenge free radicals.

Research Findings on Antioxidant Activity

A study demonstrated that certain triazoles exhibited potent DPPH radical scavenging activity, indicating their potential as antioxidants . The ability to mitigate oxidative stress is crucial for developing therapeutic agents against diseases linked to oxidative damage.

Properties

Molecular Formula

C20H12N10

Molecular Weight

392.4 g/mol

IUPAC Name

4-[5-[4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C20H12N10/c21-11-15-9-13(3-7-23-15)18-26-20(30-29-18)16-10-14(4-8-24-16)19-25-17(27-28-19)12-1-5-22-6-2-12/h1-10H,(H,25,27,28)(H,26,29,30)

InChI Key

FXHAGQVTLDOSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C4=NC(=NN4)C5=CC(=NC=C5)C#N

Origin of Product

United States

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